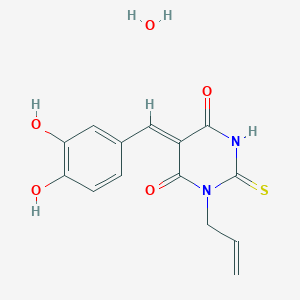![molecular formula C23H16N2O5 B5401280 2-{2-[5-(2-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5401280.png)
2-{2-[5-(2-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[5-(2-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate, also known as NQO1-activating compound 1 (NAC1), is a synthetic compound that has been extensively studied for its potential therapeutic applications. NAC1 is a potent activator of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that plays a crucial role in cellular defense against oxidative stress and carcinogenesis.
Wirkmechanismus
NAC1 activates NQO1 by binding to the enzyme and inducing a conformational change that increases its catalytic activity. This results in increased reduction of quinones and other electrophilic compounds, reducing oxidative stress and preventing DNA damage. In cancer cells, NAC1-induced activation of NQO1 leads to increased oxidative stress and apoptosis, while in normal cells, it has a cytoprotective effect.
Biochemical and Physiological Effects:
NAC1 has been shown to have a range of biochemical and physiological effects, including increased production of reactive oxygen species, activation of the p53 pathway, and modulation of cell cycle progression. In addition to its potential therapeutic applications in cancer treatment, NAC1 has also been studied for its role in neuroprotection, cardiovascular disease, and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
NAC1 has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and selective activation of NQO1. However, there are also some limitations to its use, including its potential toxicity at high concentrations and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on NAC1, including further studies on its mechanism of action, optimization of its therapeutic potential in cancer treatment, and exploration of its potential applications in other diseases. Additionally, the development of new 2-{2-[5-(2-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetateing compounds based on the structure of NAC1 may lead to the discovery of even more potent and selective compounds for therapeutic use.
Synthesemethoden
NAC1 is a synthetic compound that can be prepared by the reaction of 2-furylboronic acid with 2-nitrophenylacetylene in the presence of a palladium catalyst. The resulting intermediate is then reacted with 8-chloroquinoline in the presence of a base to yield NAC1. The synthesis of NAC1 has been optimized to achieve high yields and purity, making it an ideal compound for scientific research.
Wissenschaftliche Forschungsanwendungen
NAC1 has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. NQO1 is overexpressed in many cancer cells, and NAC1 has been shown to selectively activate NQO1 in cancer cells, leading to increased oxidative stress and apoptosis. NAC1 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy.
Eigenschaften
IUPAC Name |
[2-[(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl]quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c1-15(26)29-22-8-4-5-16-9-10-17(24-23(16)22)11-12-18-13-14-21(30-18)19-6-2-3-7-20(19)25(27)28/h2-14H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIKOWCFSFCBKJ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,3-dimethylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5401211.png)

![N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5401234.png)
![3-biphenyl-4-yl-5-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5401242.png)

![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[(4-methyl-1H-imidazol-5-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5401258.png)
![8-{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-2-yl}quinoline](/img/structure/B5401262.png)
![2-(benzylsulfonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5401267.png)


![7-methyl-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5401275.png)
![N-ethyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5401301.png)
![1-[1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5401302.png)
![4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazole](/img/structure/B5401309.png)
